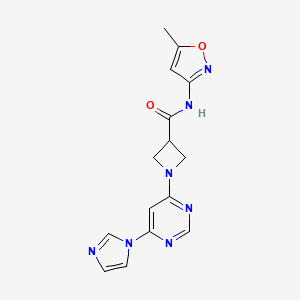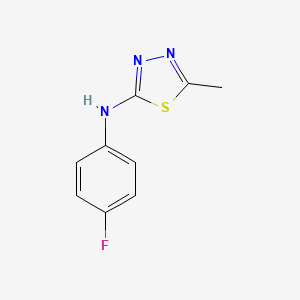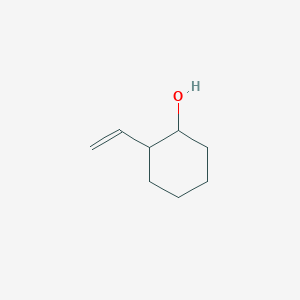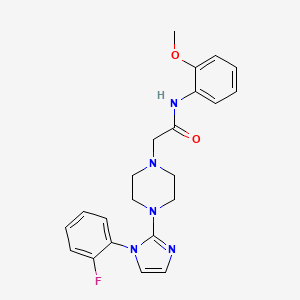
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(5-methylisoxazol-3-yl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(5-methylisoxazol-3-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C15H15N7O2 and its molecular weight is 325.332. The purity is usually 95%.
BenchChem offers high-quality 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(5-methylisoxazol-3-yl)azetidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(5-methylisoxazol-3-yl)azetidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antagonistic Properties in Prostate Cancer
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(5-methylisoxazol-3-yl)azetidine-3-carboxamide has been studied for its potential in prostate cancer treatment. Linton et al. (2011) identified a compound with a similar structure as a full antagonist of the androgen receptor, showing promising tumor growth inhibition in castration-resistant prostate cancer (CRPC). However, rapid metabolism by aldehyde oxidase (AO) was a limitation, leading to research into modifying the structure to reduce AO metabolism (Linton et al., 2011).
Metabolic Biotransformation Studies
The biotransformation of related compounds, particularly focusing on the metabolism of pyrimidine and pyridine rings, was extensively studied by Lindgren et al. (2013). They investigated the metabolic fate of similar compounds, revealing insights into the N-oxidation of pyrimidine and pyrimidine rings and the formation of imidazole rings (Lindgren et al., 2013).
Anti-Inflammatory Activity
Research by Kalsi et al. (1990) explored the anti-inflammatory properties of compounds with similar structures. They synthesized azetidinones with imidazolyl and pyrimidinyl moieties, showing promising results in anti-inflammatory activities compared to non-steroidal anti-inflammatory drugs (NSAIDs) (Kalsi et al., 1990).
Synthesis and Anticancer Properties
The synthesis and evaluation of novel pyrazolopyrimidines derivatives as anticancer agents were conducted by Rahmouni et al. (2016). These compounds demonstrated potential as anti-5-lipoxygenase agents, suggesting a possible link to anticancer activities (Rahmouni et al., 2016).
Antiprotozoal Agents
Imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, similar in structure to the compound , were synthesized and tested as antiprotozoal agents by Ismail et al. (2004). These compounds showed strong DNA affinities and promising in vivo activity against trypanosomal models, indicating potential in antiprotozoal applications (Ismail et al., 2004).
properties
IUPAC Name |
1-(6-imidazol-1-ylpyrimidin-4-yl)-N-(5-methyl-1,2-oxazol-3-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7O2/c1-10-4-12(20-24-10)19-15(23)11-6-22(7-11)14-5-13(17-8-18-14)21-3-2-16-9-21/h2-5,8-9,11H,6-7H2,1H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPVEASOYFXQOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(5-methylisoxazol-3-yl)azetidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-isopentyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2798049.png)
![4-(4-bromophenyl)-6-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2798051.png)

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid](/img/structure/B2798054.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-methoxyphenyl)amino]acetamide](/img/structure/B2798056.png)
![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(4-ethylphenyl)acetamide](/img/structure/B2798057.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methoxypyrimidin-5-yl)urea](/img/structure/B2798061.png)
![Ethyl 2-[2-(carbamoyl(hydroxyimino)methyl)-1,3-thiazol-4-yl]acetate](/img/structure/B2798062.png)



![[1-(2-Chloropyridine-4-carbonyl)-3-(propan-2-yl)piperidin-3-yl]methanol](/img/structure/B2798067.png)
